Quinaldopeptin

Cytotoxicity Cancer Melanoma

Quinaldopeptin is a symmetric, C2-symmetric cyclic decapeptide antibiotic belonging to the quinomycin family, originally isolated from *Streptoverticillium album* strain Q132-6. Unlike classical quinomycins (e.g., echinomycin, triostin A) which are cyclic depsipeptides containing labile ester linkages, Quinaldopeptin is composed exclusively of amide (peptide) bonds, conferring a distinct structural and stability profile.

Molecular Formula C62H78N14O14
Molecular Weight 1243.4 g/mol
Cat. No. B10814756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldopeptin
Molecular FormulaC62H78N14O14
Molecular Weight1243.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O
InChIInChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42+,43+,44+,51-,52-/m1/s1
InChIKeyKIPSHYPQCJYONU-IEWDKCLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinaldopeptin Procurement Guide: Chemical Profile, Primary Literature, and Differentiated Activity Data for Bis-Intercalating Cyclic Decapeptide Antibiotics


Quinaldopeptin is a symmetric, C2-symmetric cyclic decapeptide antibiotic belonging to the quinomycin family, originally isolated from *Streptoverticillium album* strain Q132-6 [1]. Unlike classical quinomycins (e.g., echinomycin, triostin A) which are cyclic depsipeptides containing labile ester linkages, Quinaldopeptin is composed exclusively of amide (peptide) bonds, conferring a distinct structural and stability profile [1]. The molecule functions as a bis-intercalator, inserting its two pendant 3-hydroxyquinoline-2-carbonyl chromophores into the DNA double helix [1]. The first total synthesis of Quinaldopeptin was reported in 2013, enabling systematic structure-activity relationship (SAR) studies and the preparation of structurally defined synthetic analogs [2].

Why Quinaldopeptin Cannot Be Simply Substituted: Structural Divergence, Comparative Cytotoxicity, and DNA Binding Differentiation from In-Class Analogs


Within the quinomycin/bis-intercalator natural product class, compounds are frequently treated as functionally interchangeable in preliminary screening libraries. However, this assumption is invalidated by quantifiable differences in core molecular architecture, cytotoxic potency against distinct cancer cell lines, and DNA binding characteristics. Quinaldopeptin is distinguished from echinomycin, luzopeptin A, sandramycin, and chromomycin A3 by its all-amide macrocyclic backbone [1], which eliminates the ester linkage present in depsipeptide congeners and may influence metabolic stability and synthetic tractability [2]. Direct comparative cytotoxicity data indicate that Quinaldopeptin exhibits approximately 3-fold superior potency relative to chromomycin A3 against B16-F10 murine melanoma cells [3], and its IC₅₀ range (3.2–12 nM) across human cancer cell lines is comparable to that of the exceptionally potent agent sandramycin [4]. These documented quantitative divergences render generic substitution scientifically indefensible and carry material consequences for assay reproducibility, mechanism-of-action studies, and ADC payload candidate selection.

Quinaldopeptin Quantitative Evidence Guide: Head-to-Head Cytotoxicity, DNA Binding Affinity, Antimicrobial Spectrum, and Synthetic Accessibility Compared to Key Analogs


Comparative Cytotoxicity Against B16-F10 Murine Melanoma Cells: Quinaldopeptin Demonstrates ~3-Fold Superior Potency Over Chromomycin A3

Quinaldopeptin is reported to be 'quite active against B16-F10 cells with IC₅₀ values approximately 3-fold superior to that of chromomycin A3' [1]. This represents a quantifiable potency advantage over a well-known glycosidic antitumor antibiotic comparator.

Cytotoxicity Cancer Melanoma In Vitro

Cytotoxic Potency Across Human Cancer Cell Lines: Quinaldopeptin IC₅₀ Range (3.2–12 nM) Comparable to Sandramycin, Indicating High Intrinsic Activity

Synthetic Quinaldopeptin exhibits potent cytotoxicity against a panel of human cancer cell lines with IC₅₀ values ranging from 3.2 to 12 nM [1]. This potency profile is reported to be 'similar to those of sandramycin' [1], a structurally related bis-intercalator known for exceptional antitumor activity (sandramycin IC₅₀ values: 0.02–5.9 nM across various cell lines) [2].

Cytotoxicity Cancer ADC Payload In Vitro

DNA Binding Affinity and Supercoiled DNA Unwinding Activity: Quantified Binding Constants (Kb = 1.45–2.53 × 10⁷ M⁻¹) and Functional Relaxation Activity Establish Mechanistic Validity

Synthetic Quinaldopeptin (1) successfully unwound supercoiled plasmid DNA to form relaxed DNA in a dose-dependent manner, confirming its functional activity as a DNA bis-intercalator [1]. The binding affinity to four distinct double-stranded oligodeoxynucleotides (dsODNs) was measured with binding constants K(b) ranging from 1.45 × 10⁷ M⁻¹ to 2.53 × 10⁷ M⁻¹, and the compound exhibited subtle sequence selectivity [1].

DNA Binding Bis-Intercalation Mechanism of Action Biophysics

Structural Differentiation: Quinaldopeptin Lacks Ester Linkage Found in Echinomycin, Luzopeptin A, and Sandramycin, Enabling Distinct Synthetic Routes and Potential Stability Profile

Quinaldopeptin is a symmetric cyclic peptide linked exclusively by peptide (amide) bonds and 'differs from known antibiotics of the quinomycin family by the lack of ester linkage' [1]. In contrast, echinomycin, luzopeptin A, and sandramycin are cyclic depsipeptides containing at least one ester bond within the macrocyclic backbone [2]. This structural divergence is a primary driver of synthetic strategy and may influence hydrolytic stability.

Structural Chemistry Synthetic Accessibility Stability Depsipeptide

Antimicrobial Spectrum with Quantified MIC Values: Quinaldopeptin Activity Against Gram-Positive and Gram-Negative Bacteria Establishes Baseline Potency Profile

Quinaldopeptin demonstrates broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.2 µg/mL against *Streptococcus pyogenes* to 6.3 µg/mL against *Klebsiella pneumoniae* [1]. This quantifies its potency across a panel of clinically relevant Gram-positive and Gram-negative organisms.

Antibacterial Antimicrobial MIC In Vitro

Quinaldopeptin Optimal Application Scenarios: Prioritization for ADC Payload Development, Antitumor SAR Studies, and DNA Binding Mechanism Research


ADC Payload Candidate Screening in Melanoma and Solid Tumor Models

Based on its 3-fold superior potency over chromomycin A3 against B16-F10 melanoma cells [1] and its low nanomolar IC₅₀ range (3.2–12 nM) across human cancer cell lines [2], Quinaldopeptin is a high-priority candidate for inclusion in antibody-drug conjugate (ADC) payload libraries targeting melanoma and other solid tumors. Its all-amide backbone structure [3] may offer advantages in linker attachment chemistry relative to depsipeptide congeners containing labile ester bonds.

Structure-Activity Relationship (SAR) Studies of Bis-Intercalating Cyclic Peptides

The availability of a robust total synthesis route for Quinaldopeptin and its synthetic analogs [2] enables systematic SAR investigations. Researchers can leverage the synthetic tractability of the all-amide backbone to generate desmethyl analogs and chromophore-modified derivatives [4], facilitating the identification of structural determinants of DNA binding affinity (Kb range: 1.45–2.53 × 10⁷ M⁻¹) [2] and cytotoxic potency.

Mechanistic Studies of DNA Bis-Intercalation and Topoisomerase Inhibition

Quinaldopeptin's confirmed dose-dependent unwinding of supercoiled DNA [2] and its defined binding constants to dsODNs make it a validated tool compound for investigating the biophysical consequences of bis-intercalation. It can serve as a comparator or benchmark in assays designed to differentiate sequence-selective vs. non-selective DNA binding, or to assess the impact of ester bond absence on DNA complex stability relative to depsipeptide bis-intercalators such as echinomycin and luzopeptin A [3].

Antimicrobial Screening Panels for Gram-Positive and Anaerobic Bacteria

With documented MIC values against S. pyogenes (0.2 µg/mL), S. aureus (0.4 µg/mL), and C. perfringens (0.8 µg/mL) [5], Quinaldopeptin provides a defined potency baseline for inclusion in antimicrobial screening cascades targeting Gram-positive pathogens and anaerobes. Its activity against both Gram-positive and Gram-negative organisms (E. coli MIC = 3.1 µg/mL; K. pneumoniae MIC = 6.3 µg/mL) [5] supports its use as a reference compound in broad-spectrum antibacterial discovery programs.

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